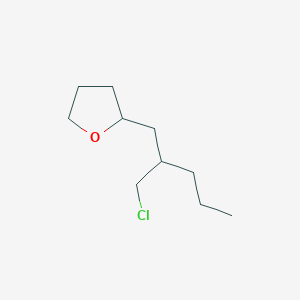

2-(2-(Chloromethyl)pentyl)tetrahydrofuran

Description

Properties

Molecular Formula |

C10H19ClO |

|---|---|

Molecular Weight |

190.71 g/mol |

IUPAC Name |

2-[2-(chloromethyl)pentyl]oxolane |

InChI |

InChI=1S/C10H19ClO/c1-2-4-9(8-11)7-10-5-3-6-12-10/h9-10H,2-8H2,1H3 |

InChI Key |

QTLMCDDGRLBZPR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC1CCCO1)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Chloromethyl)pentyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with chloromethylpentane under specific conditions. One common method involves the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chloromethyl group . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield.

Industrial Production Methods

In an industrial setting, the production of 2-(2-(Chloromethyl)pentyl)tetrahydrofuran may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and advanced purification techniques ensures the compound is produced with high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Chloromethyl)pentyl)tetrahydrofuran undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form new compounds.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl or methylene derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium hydroxide (KOH) in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce an alcohol or ketone .

Scientific Research Applications

2-(2-(Chloromethyl)pentyl)tetrahydrofuran has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2-(2-(Chloromethyl)pentyl)tetrahydrofuran exerts its effects involves the interaction of the chloromethyl group with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to modifications that affect their function. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 2-(2-(Chloromethyl)pentyl)tetrahydrofuran and analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| 2-(2-(Chloromethyl)pentyl)tetrahydrofuran | 149288-33-5 | C₁₀H₁₇ClO | Chloromethyl, pentyl, ether | Chloromethyl + pentyl on THF ring |

| Tetrahydrofurfuryl chloride | 3003-84-7 | C₅H₉ClO | Chloromethyl, ether | Chloromethyl on THF ring (no pentyl) |

| Epichlorohydrin | 106-89-8 | C₃H₅ClO | Chloromethyl, epoxide | Three-membered epoxide ring |

| 2-Methyltetrahydrofuran | 96-47-9 | C₅H₁₀O | Methyl, ether | Methyl substituent on THF ring |

| Tetrahydrofurfuryl acrylate | 2399-48-6 | C₈H₁₂O₃ | Acrylate ester, ether | Acrylate ester linked to THF ring |

| 5-Pentyldihydrofuran-2(3H)-one | 104-61-0 | C₉H₁₄O₂ | Lactone, pentyl | Pentyl chain fused to lactone ring |

Handling and Stability

- Tetrahydrofurfuryl chloride, for instance, is sensitive to moisture and may release HCl upon degradation .

- 2-Methyltetrahydrofuran is incompatible with strong oxidizers and acids, requiring inert storage conditions .

- Tetrahydrofurfuryl acrylate is stabilized by antioxidants to prevent premature polymerization .

Toxicity and Regulatory Status

- 2-(2-(Chloromethyl)pentyl)tetrahydrofuran: Limited toxicological data are available, but its discontinued status may reflect concerns similar to epichlorohydrin, a known carcinogen and respiratory irritant .

- Epichlorohydrin: Classified as a Group 2A carcinogen (IARC) with strict exposure limits .

- Tetrahydrofurfuryl acrylate : Low acute toxicity due to rapid metabolism to tetrahydrofurfuryl alcohol, which is excreted harmlessly .

Biological Activity

2-(2-(Chloromethyl)pentyl)tetrahydrofuran is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antibacterial, anti-inflammatory, and other pharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound 2-(2-(Chloromethyl)pentyl)tetrahydrofuran is characterized by the presence of a chloromethyl group attached to a tetrahydrofuran ring. Its molecular formula is , indicating it contains chlorine, which may contribute to its biological activities.

Antibacterial Activity

Research indicates that derivatives of tetrahydrofuran, including 2-(2-(Chloromethyl)pentyl)tetrahydrofuran, exhibit significant antibacterial properties. A study evaluated the antibacterial activity of synthesized N-substituted tetrahydrofuran derivatives against various bacterial strains. The results demonstrated that certain derivatives showed moderate to potent activity against Gram-positive and Gram-negative bacteria, comparable to established antibiotics like ciprofloxacin .

| Compound | Bacterial Strain | MIC (µg/mL) | % Inhibition |

|---|---|---|---|

| 5c | S. aureus | 32 | 85 |

| 5f | E. coli | 16 | 78 |

| 5e | P. aeruginosa | 64 | 70 |

Table 1: Antibacterial activity of tetrahydrofuran derivatives .

Anti-inflammatory Activity

In addition to antibacterial effects, compounds similar to tetrahydrofuran have been studied for their anti-inflammatory properties. For instance, certain tetrahydrofuran derivatives have shown promise in inhibiting inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Other Pharmacological Effects

Tetrahydrofuran derivatives have also been investigated for their potential as antidepressants and antiviral agents. Studies suggest that these compounds may interfere with viral replication processes or modulate neurotransmitter levels, thus providing therapeutic benefits in various conditions .

Study on Antibacterial Efficacy

A specific study focused on the synthesis of N-substituted derivatives of tetrahydrofuran and their evaluation against bacterial strains. The synthesized compound 5c demonstrated moderate antibacterial activity across all tested strains, with a particular efficacy against S. aureus, showing MIC values comparable to ciprofloxacin . This highlights the potential of such compounds in developing new antibacterial agents.

Anti-inflammatory Mechanism Exploration

In another investigation, researchers explored the anti-inflammatory mechanisms of tetrahydrofuran derivatives. The study revealed that these compounds could inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro, suggesting a pathway for therapeutic applications in inflammatory diseases .

Q & A

Q. What are the recommended strategies for synthesizing 2-(2-(Chloromethyl)pentyl)tetrahydrofuran in laboratory settings?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the chloromethyl group can be introduced via reaction of a pentyltetrahydrofuran precursor with chlorinating agents (e.g., SOCl₂ or HCl under controlled conditions). Grignard reactions may also be employed, leveraging tetrahydrofuran’s stability as a solvent for organometallic intermediates . Anhydrous conditions and catalysts like Lewis acids (e.g., AlCl₃) can enhance yield. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the target compound from by-products such as diastereomers or unreacted intermediates .

Q. Which analytical techniques are most effective for characterizing the purity and structure of 2-(2-(Chloromethyl)pentyl)tetrahydrofuran?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for assessing purity and identifying volatile by-products. Compare retention indices with NIST reference data for tetrahydrofuran derivatives .

- NMR Spectroscopy : ¹H and ¹³C NMR can resolve the chloromethyl group’s chemical environment (δ ~3.5–4.0 ppm for CH₂Cl) and confirm stereochemistry at chiral centers. DEPT-135 and COSY experiments aid in structural elucidation .

- IR Spectroscopy : C-Cl stretching vibrations (~600–800 cm⁻¹) and tetrahydrofuran ring vibrations (~1,050–1,200 cm⁻¹) provide functional group confirmation .

Q. What safety precautions are necessary when handling 2-(2-(Chloromethyl)pentyl)tetrahydrofuran due to its reactive chloromethyl group?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Avoid contact with strong acids/bases or oxidizers (e.g., peroxides), which may trigger decomposition or exothermic reactions .

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to minimize inhalation or dermal exposure.

- Waste Disposal : Neutralize chlorinated by-products with alkaline solutions (e.g., NaOH) before disposal to reduce environmental toxicity .

Advanced Research Questions

Q. How can researchers mitigate competing side reactions during the synthesis of 2-(2-(Chloromethyl)pentyl)tetrahydrofuran?

- Methodological Answer :

- Temperature Control : Maintain reaction temperatures below 50°C to avoid thermal degradation of the chloromethyl group.

- Catalyst Optimization : Use selective catalysts (e.g., phase-transfer catalysts) to enhance reaction specificity. For stereoselective synthesis, chiral auxiliaries or enantiopure starting materials may reduce racemization .

- By-Product Analysis : Monitor reactions in real-time using inline FTIR or HPLC to detect intermediates like dehydrohalogenation products (e.g., alkenes) and adjust conditions accordingly .

Q. What computational methods are suitable for predicting the reactivity and stability of 2-(2-(Chloromethyl)pentyl)tetrahydrofuran under various conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C-Cl bond to predict hydrolysis or nucleophilic substitution kinetics. Solvent effects can be modeled using polarizable continuum models (PCMs) .

- Molecular Dynamics (MD) Simulations : Study conformational flexibility of the tetrahydrofuran ring and chloromethyl group in different solvents (e.g., water vs. THF) to assess aggregation behavior .

- QSAR Models : Corrogate toxicity data from structurally related chlorinated solvents (e.g., 2-MTHF) to estimate acute/chronic toxicity endpoints .

Q. How should discrepancies in toxicity data for chloromethyl-containing tetrahydrofuran derivatives be addressed in preclinical studies?

- Methodological Answer :

- In Vitro Assays : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays to evaluate genotoxicity. For example, 2-MTHF showed no mutagenicity in Salmonella typhimurium but inconclusive results in mouse lymphoma assays, highlighting the need for species-specific testing .

- In Vivo Models : Use zebrafish embryos or rodent studies to assess developmental toxicity. Dose-response curves should establish NOAEL/LOAEL thresholds, accounting for metabolic differences between models .

- Data Reconciliation : Cross-validate findings with ICH guidelines for residual solvents, which classify compounds based on permitted daily exposure (PDE) limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.